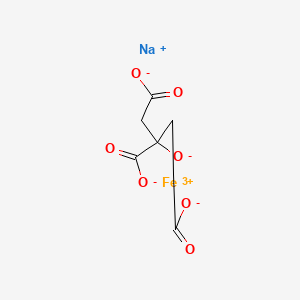
Ferric sodium citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric sodium citrate is a coordination complex formed by the interaction of ferric ions (Fe³⁺) with sodium citrate. This compound is known for its distinctive red-brown color and is used in various applications, including as a food additive, in pharmaceuticals, and in scientific research. This compound is valued for its ability to provide iron in a bioavailable form, making it useful in treating iron deficiency anemia and other conditions requiring iron supplementation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferric sodium citrate can be synthesized through several methods. One common approach involves reacting ferric chloride with sodium citrate in an aqueous solution. The reaction typically occurs at a controlled temperature, often around 50-60°C, to ensure complete dissolution and formation of the complex. The general reaction is as follows: [ \text{FeCl}_3 + \text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \rightarrow \text{Fe(C}_6\text{H}_5\text{O}_7\text{)} + 3\text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where ferric chloride and sodium citrate are mixed under controlled conditions. The mixture is then filtered to remove any impurities, and the resulting solution is concentrated and dried to obtain the solid this compound. This process ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ferric sodium citrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric ions can be reduced to ferrous ions (Fe²⁺) under certain conditions, and vice versa.
Substitution Reactions: The citrate ligand can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation-Reduction: Reducing agents such as ascorbic acid can reduce ferric ions to ferrous ions.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can replace citrate in the complex.
Major Products:
Reduction: The reduction of this compound results in the formation of ferrous sodium citrate.
Substitution: The substitution reaction with EDTA forms ferric EDTA and free citrate ions.
Scientific Research Applications
Ferric sodium citrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques to determine the presence of iron and other metals.
Biology: this compound is used in cell culture media to provide a bioavailable source of iron, which is essential for cell growth and metabolism.
Medicine: It is used in the treatment of iron deficiency anemia and as a phosphate binder in patients with chronic kidney disease.
Industry: this compound is used as a food additive to fortify foods with iron and improve their nutritional value.
Mechanism of Action
The mechanism of action of ferric sodium citrate involves the release of ferric ions in the gastrointestinal tract, where they are reduced to ferrous ions by the enzyme ferric reductase. These ferrous ions are then absorbed through the intestinal mucosa via specific iron transporters. Once in the bloodstream, ferrous ions are oxidized back to ferric ions and bind to transferrin, a protein that transports iron to various tissues and organs. This process ensures the efficient delivery of iron to cells, where it is used in various biochemical processes, including hemoglobin synthesis and cellular respiration.
Comparison with Similar Compounds
Ferric sodium citrate can be compared with other iron-containing compounds such as:
Ferric Citrate: Similar to this compound but without the sodium component. It is also used as a phosphate binder and iron supplement.
Ferrous Sulfate: A commonly used iron supplement that provides ferrous ions directly. It is often used to treat iron deficiency anemia but can cause gastrointestinal side effects.
Ferric Ammonium Citrate: Another iron complex used in food fortification and as a reagent in chemical analysis.
Uniqueness: this compound is unique in its ability to provide a bioavailable source of iron with relatively fewer gastrointestinal side effects compared to ferrous sulfate. Its use as a phosphate binder also makes it valuable in managing hyperphosphatemia in patients with chronic kidney disease.
By understanding the properties, preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds, we can appreciate the versatility and importance of this compound in various fields.
Properties
CAS No. |
59938-18-0 |
|---|---|
Molecular Formula |
C6H4FeNaO7 |
Molecular Weight |
266.93 g/mol |
IUPAC Name |
sodium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H7O7.Fe.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q-1;+3;+1/p-3 |
InChI Key |
XJDIIQYURGDWCL-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Na+].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


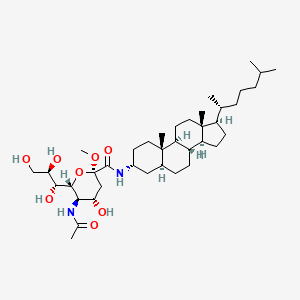
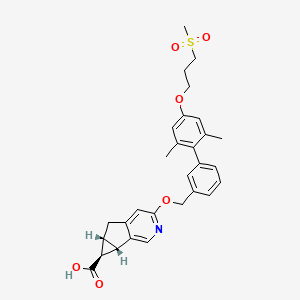
![[(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815476.png)
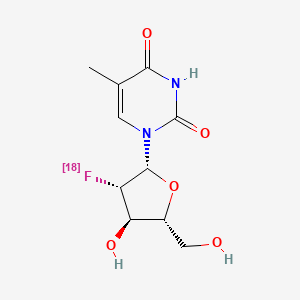
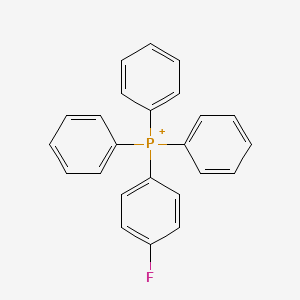

![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815510.png)
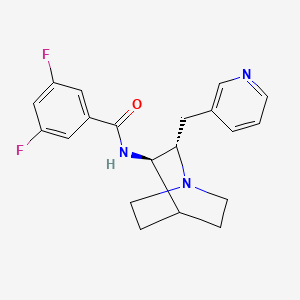
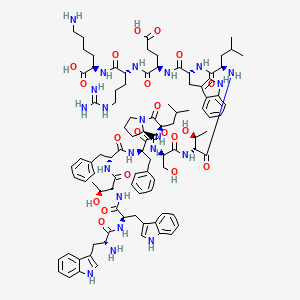
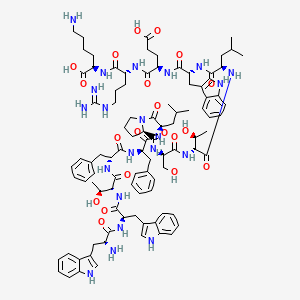

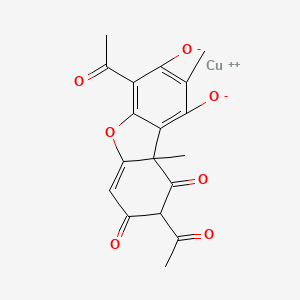
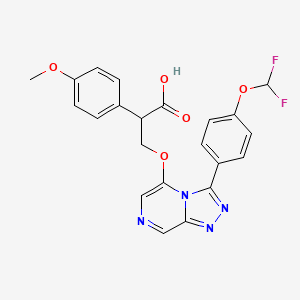
![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815560.png)
